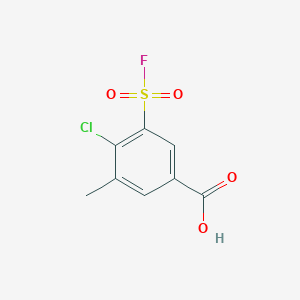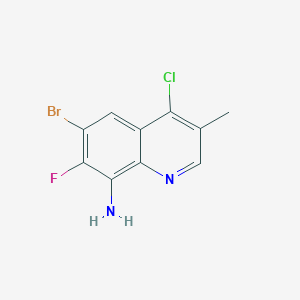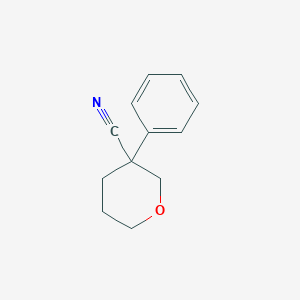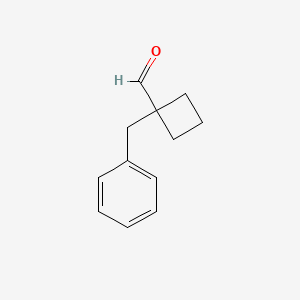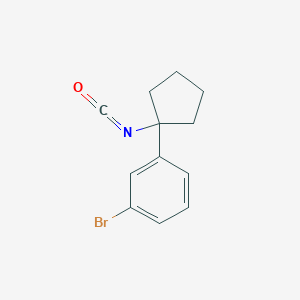
1-Bromo-3-(1-isocyanatocyclopentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-isocyanatocyclopentyl)benzene is an organic compound with the molecular formula C12H12BrNO. It is a derivative of bromobenzene, where the bromine atom is substituted at the 1-position of the benzene ring, and an isocyanatocyclopentyl group is attached at the 3-position. This compound is used primarily in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene typically involves the following steps:
Bromination of Benzene: Bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide.
Formation of Isocyanatocyclopentyl Group: The isocyanatocyclopentyl group can be introduced through a reaction involving cyclopentylamine and phosgene, forming cyclopentyl isocyanate.
Coupling Reaction: The final step involves coupling the bromobenzene with cyclopentyl isocyanate under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-isocyanatocyclopentyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Reagents such as primary amines or alcohols can be used, typically under mild conditions.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.
Scientific Research Applications
1-Bromo-3-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene involves its reactivity due to the presence of both the bromine atom and the isocyanate group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can undergo nucleophilic addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
Cyclopentyl Isocyanate: Contains the isocyanate group attached to a cyclopentyl ring but lacks the benzene ring.
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of an isocyanate group.
Uniqueness
1-Bromo-3-(1-isocyanatocyclopentyl)benzene is unique due to the combination of the bromine atom and the isocyanate group on the benzene ring, providing distinct reactivity and making it valuable in specialized research applications.
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-bromo-3-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H12BrNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
InChI Key |
CLXISADLHKUZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13233497.png)
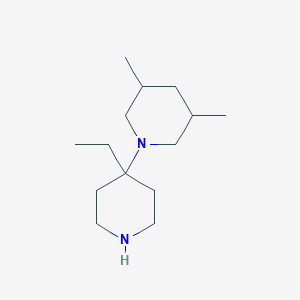
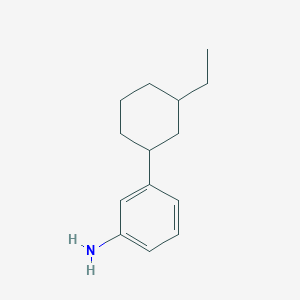
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
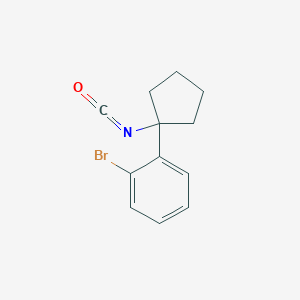
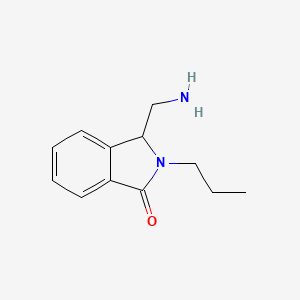
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
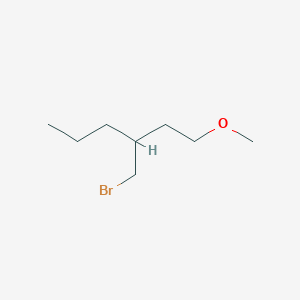
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)
